1-Iodo-2-propoxy-ethane
Description
Contextualization within Halogenated Ether Chemistry
Halogenated ethers are a class of organic compounds that contain an ether linkage (C-O-C) and at least one carbon-halogen bond. waterquality.gov.au These compounds serve as important building blocks in organic synthesis, with their reactivity largely dictated by the nature of the halogen atom and the structure of the carbon skeleton. tutorchase.com The presence of the electronegative halogen atom creates a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. tutorchase.com This inherent reactivity makes halogenated ethers valuable precursors for creating new carbon-carbon and carbon-heteroatom bonds.
The reactivity of halogenated ethers is a function of two primary factors: the polarity of the C-X bond and, more importantly, the strength of the C-X bond. As one descends the halogen group from fluorine to iodine, the bond strength decreases significantly, leading to a marked increase in reactivity. crunchchemistry.co.ukquizlet.com
| Halogen (X) | Electronegativity | C-X Bond Energy (kJ/mol) | Relative Reactivity Trend |
| Fluorine (F) | 3.98 | ~485 | Least Reactive |
| Chlorine (Cl) | 3.16 | ~340 | More Reactive |
| Bromine (Br) | 2.96 | ~280 | Even More Reactive |
| Iodine (I) | 2.66 | ~210 | Most Reactive |
| This table provides a comparative overview of key properties of carbon-halogen bonds, illustrating why iodo-compounds are the most reactive in this class. crunchchemistry.co.ukquizlet.com |
Halogenated ethers are utilized in diverse areas, from the synthesis of pharmaceuticals to the creation of specialty polymers and agrochemicals. waterquality.gov.augoogle.com 1-Iodo-2-propoxy-ethane, as an iodo-substituted ether, represents a highly activated member of this class, primed for a variety of synthetic transformations.
Significance of the Iodo Group as a Leaving Group in Synthetic Transformations
The utility of this compound in organic synthesis is fundamentally linked to the exceptional ability of the iodo group to function as a leaving group. In nucleophilic substitution reactions, a good leaving group is one that can readily depart from the substrate, taking the bonding pair of electrons with it, to form a stable species. jove.com The iodide ion (I⁻) excels in this role for several key reasons.
Firstly, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. tutorchase.comquizlet.com This low bond enthalpy means that less energy is required to cleave the bond during the rate-determining step of a substitution reaction, leading to faster reaction rates compared to analogous chloro- or bromo-compounds. quizlet.comchemguide.co.uk The general order of reactivity for alkyl halides in substitution reactions is RI > RBr > RCl > RF. libretexts.org
Secondly, the iodide anion is an extremely weak base, as its conjugate acid, hydroiodic acid (HI), is a very strong acid. jove.com Weaker bases are more stable as anions and are therefore better leaving groups. libretexts.orgjove.com The large atomic radius of the iodide ion allows the negative charge to be dispersed over a large volume, which further contributes to its stability. stackexchange.com This high polarizability also helps stabilize the transition state of the reaction. fiveable.me
This combination of a weak C-I bond and a stable resulting anion makes this compound a superior substrate for reactions like the Sₙ2 (bimolecular nucleophilic substitution) reaction, enabling efficient synthesis under mild conditions. chemguide.co.ukfiveable.me
Overview of Research Trajectories for this compound
Research involving this compound and related iodo-ethers primarily focuses on their application as reactive intermediates in the synthesis of more elaborate molecules. The compound is an effective alkylating agent for introducing the CH₂CH₂O(CH₂)₂CH₃ fragment. Its high reactivity allows it to participate in a wide range of nucleophilic substitution reactions. tutorchase.com
One of the most fundamental applications is in the Williamson ether synthesis, where it can react with an alkoxide to form a more complex, unsymmetrical ether. byjus.comdoubtnut.commasterorganicchemistry.com Beyond this, its reaction with various nucleophiles opens pathways to diverse functional groups. For instance, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain by one atom, a valuable step in many synthetic sequences. physicsandmathstutor.com Similarly, reaction with ammonia (B1221849) or amines yields substituted amines. physicsandmathstutor.com
| Nucleophile | Reagent Example | Product Type | Significance |
| Hydroxide (B78521) Ion (OH⁻) | Sodium Hydroxide | Alcohol (2-Propoxyethanol) | Reversion to the precursor alcohol. physicsandmathstutor.com |
| Alkoxide Ion (RO⁻) | Sodium Alkoxide | Ether | Formation of new, more complex ethers. byjus.comdoubtnut.com |
| Cyanide Ion (CN⁻) | Potassium Cyanide | Nitrile | Carbon chain extension. physicsandmathstutor.com |
| Ammonia (NH₃) | Ethanolic Ammonia | Primary Amine | Introduction of a nitrogen-containing group. physicsandmathstutor.com |
| This table summarizes some of the key synthetic transformations that this compound can undergo, highlighting its versatility as a synthetic intermediate. |
While direct research on this compound itself is limited, studies on structurally similar molecules underscore its potential. For example, related chloro- and iodo-ether fragments are incorporated into complex ligands for organometallic chemistry and are found in molecules targeted as biologically active agents, such as glucokinase activators. researchgate.nettandfonline.com The synthesis of such compounds often relies on the predictable and efficient reactivity of the carbon-halogen bond, a key feature of this compound. journals.co.za
Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodoethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCSVCWUUUKJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Iodo 2 Propoxy Ethane
Direct Iodination Approaches
Direct iodination methods are a primary pathway for the synthesis of 1-Iodo-2-propoxy-ethane, typically starting from the corresponding alcohol, 2-propoxyethanol (B165432). These approaches involve nucleophilic substitution, where the hydroxyl group is replaced by an iodine atom.
Nucleophilic Substitution from 2-Propoxyethanol Precursors
The most common route to this compound involves the conversion of 2-propoxyethanol via nucleophilic substitution. gatech.edu In these reactions, the hydroxyl group (-OH) is transformed into a better leaving group, which is then displaced by an iodide nucleophile.
A classic and effective method for synthesizing this compound is the reaction of 2-propoxyethanol with a strong acid like hydroiodic acid (HI). libretexts.org The reaction proceeds via an S_N2 mechanism. libretexts.org The first step involves the protonation of the alcohol's hydroxyl group by the strong acid, which forms a good leaving group (water). Subsequently, the highly nucleophilic iodide ion (I⁻) attacks the electrophilic carbon atom, displacing the water molecule and forming the final product. masterorganicchemistry.com
The reaction is typically performed under controlled temperature conditions to minimize side reactions.
Table 1: Synthesis via Hydroiodic Acid
| Reactants | Reagents | Mechanism | Product |
|---|
An alternative method involves the reaction of 2-propoxyethanol with elemental iodine (I₂) in the presence of a suitable base, such as potassium hydroxide (B78521) (KOH), within an organic solvent like dichloromethane (B109758). In this system, the potassium hydroxide reacts with iodine to generate potassium iodide (KI) and potassium iodate (B108269) (KIO₃). globallcadataaccess.org The potassium iodide generated in situ then serves as the source of the nucleophilic iodide. The base also facilitates the reaction, likely by deprotonating the alcohol to form a more reactive alkoxide intermediate, which can then be converted to the iodoalkane.
This method offers a convenient route using readily available reagents at room temperature.
Table 2: Synthesis via Iodine and Potassium Hydroxide
| Reactant | Reagents | Solvent | Key Intermediate | Product |
|---|
Ether Cleavage Reactions for Iodoalkane Formation
While less common for the direct synthesis of this compound, ether cleavage reactions represent a plausible, alternative pathway. These reactions involve breaking a C-O bond in a specifically chosen ether precursor using strong acids or other activating agents. libretexts.orgnumberanalytics.com The success of this approach hinges on the selective cleavage of the correct C-O bond to yield the desired iodoalkane.
Ethers can be cleaved under acidic conditions using a combination of an alkali iodide, such as sodium iodide (NaI), and a Lewis acid like chlorotrimethylsilane (B32843) (TMSCl). For this to be a viable synthesis for this compound, a precursor ether like methyl 2-propoxyethyl ether would be required. The reaction mechanism involves the activation of the ether oxygen by the Lewis acid (TMSCl), making it more susceptible to nucleophilic attack. The iodide ion from NaI then attacks one of the adjacent carbon atoms. In the case of an unsymmetrical ether like methyl 2-propoxyethyl ether, the S_N2 attack would preferentially occur at the less sterically hindered methyl carbon. To generate the desired product, a precursor such as tert-butyl 2-propoxyethyl ether would be more suitable, as the cleavage would occur at the primary carbon of the 2-propoxyethyl group due to the stability of the alternative tert-butyl carbocation that forms. libretexts.org
Table 3: Synthesis via Acid-Catalyzed Ether Cleavage
| Precursor Ether | Reagents | Mechanism | Product |
|---|
Another advanced method for ether cleavage involves the use of phosphorylating agents. A system composed of phenyl dichlorophosphate (B8581778) and sodium iodide can effectively convert ethers to alkyl iodides. This reaction would proceed by the activation of the ether oxygen by the electrophilic phosphorus center of the phosphorylating agent. This activation creates a good leaving group. The iodide ion (from NaI) then acts as a nucleophile, attacking an adjacent carbon atom and cleaving the C-O bond to form the iodoalkane. The regioselectivity of the cleavage would depend on the structure of the starting ether, following general principles of nucleophilic substitution reactions. libretexts.org
Table 4: Synthesis via Phosphorylating Agent-Mediated Cleavage
| Precursor Ether | Reagents | Mechanism | Product |
|---|
Direct Conversion of Ethers to Alkyl Iodides via Phosphorylating Agents (e.g., Phenyl Dichlorophosphate and Sodium Iodide)
Optimization of Reaction Conditions and Solvent Systems
The synthesis of this compound from its corresponding alcohol, 2-propoxyethanol, is a critical transformation that can be optimized by carefully selecting reaction conditions and solvent systems. A common method involves the reaction of 2-propoxyethanol with iodine in the presence of a suitable base. The optimization of such a reaction typically involves a systematic variation of parameters to maximize yield and purity while minimizing reaction time.
Key variables in the optimization process include the choice of iodinating agent, base, solvent, temperature, and reaction time. Design of experiments (DoE) approaches can be employed to efficiently explore the effects of these multiple variables on the reaction outcome. For instance, the choice of solvent can significantly influence reaction rates and selectivity. Aprotic solvents like dichloromethane are often used. The temperature is another crucial factor; while some preparations are conducted at room temperature, optimization may involve heating to increase the reaction rate or cooling to control exothermicity and improve selectivity. mdpi.com
Below is a data table illustrating a hypothetical optimization study for the synthesis of this compound from 2-propoxyethanol.
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
| Iodinating Agent | I₂ / PPh₃ | I₂ / Imidazole | I₂ | Varies |
| Base | Imidazole | Imidazole | Potassium Hydroxide | Varies |
| Solvent | Dichloromethane | Acetonitrile | Dichloromethane | Varies |
| Temperature | 0 °C to RT | 25 °C | Room Temperature | Varies |
| Reaction Time | 16 hours | 8 hours | 10 hours | Varies |
This table is illustrative and based on typical conditions for similar transformations described in the literature. nrochemistry.com
Comparative Efficacy of Alkali Metal Iodides in Ether Cleavage
While the primary route to this compound involves the conversion of 2-propoxyethanol, an alternative, though less direct, strategy could be the cleavage of a larger ether. This method is generally less common for synthesizing a specific halo-ether like this. Ether cleavage reactions typically break the C-O bond to yield an alcohol and an alkyl halide. The reactivity of alkali metal halides (like NaI or KI) in these processes is central to their effectiveness, often requiring harsh conditions such as strong acids (e.g., HI). The choice of the alkali metal cation (e.g., Na⁺ vs. K⁺) generally has a less pronounced effect than the nature of the halide and the reaction conditions.
Precursor-Based Synthesis and Strategic Routes
More complex, multi-step syntheses allow for greater control and may be necessary when the direct conversion is inefficient or yields undesirable byproducts. These routes focus on the strategic synthesis of precursors that can be readily converted to the final product.
Employment of the Appel Reaction for Brominated Analog Precursors (e.g., 1-Bromo-2-propoxyethane)
A key strategic approach involves the synthesis of a brominated analog, 1-Bromo-2-propoxyethane, from the precursor alcohol, 2-propoxyethanol. This bromo-analog can subsequently be converted to this compound via a Finkelstein reaction. The Appel reaction is a highly effective method for converting alcohols to alkyl bromides under mild conditions. organic-chemistry.org This reaction typically utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). commonorganicchemistry.comwikipedia.org
The reaction proceeds via the formation of a phosphonium (B103445) salt, which activates the alcohol's hydroxyl group, turning it into a good leaving group. nrochemistry.comorganic-chemistry.org A subsequent Sₙ2 attack by the bromide ion yields the desired alkyl bromide with an inversion of stereochemistry if the carbon is chiral. nrochemistry.comcommonorganicchemistry.com
| Reagent System | Description | Typical Conditions |
| PPh₃ / CBr₄ | The classic Appel reaction condition for producing alkyl bromides. commonorganicchemistry.com | Anhydrous DCM, 0 °C to room temperature. nrochemistry.com |
| PPh₃ / NBS | N-Bromosuccinimide (NBS) can be used as an alternative bromine source. commonorganicchemistry.com | Varies depending on the substrate. |
| PBr₃ | Phosphorus tribromide is another common reagent for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism. commonorganicchemistry.com | Typically performed in a non-protic solvent. |
Williamson Ether Synthesis Considerations for Related Structures or Alkoxide Formation
The Williamson ether synthesis is a cornerstone of ether preparation and is particularly relevant for synthesizing the precursor alcohol, 2-propoxyethanol. wikipedia.org This reaction involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize 2-propoxyethanol, one could react sodium propoxide (the alkoxide of propanol) with a 2-haloethanol, such as 2-chloroethanol.
Alkoxide Reactant Generation and Alkyl Halide Coupling
The first step in the Williamson synthesis is the generation of the alkoxide. libretexts.org This is typically achieved by deprotonating the corresponding alcohol with a strong base. libretexts.org For generating sodium propoxide, propanol (B110389) would be treated with a base like sodium hydride (NaH). masterorganicchemistry.com
Once the alkoxide is formed, the alkyl halide is introduced. The alkoxide, acting as a potent nucleophile, attacks the electrophilic carbon of the alkyl halide in a concerted Sₙ2 mechanism, displacing the halide and forming the ether linkage. wikipedia.org For the synthesis to be efficient, the alkyl halide should be primary to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Catalysis with Iodide Salts in Williamson Ether Synthesis for Enhanced Reactivity
The rate of the Williamson ether synthesis can be significantly influenced by the nature of the leaving group on the alkyl halide. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net When a less reactive alkyl halide, such as an alkyl chloride (e.g., 2-chloroethanol), is used, the reaction can be sluggish. chemeurope.com
| Reaction | Alkyl Halide | Catalyst | Relative Rate |
| Uncatalyzed | R-Cl | None | Slow |
| Catalyzed | R-Cl | Catalytic NaI | Fast |
| Uncatalyzed | R-I | None | Fast |
This catalytic approach provides a practical and efficient way to use less expensive but less reactive alkyl chlorides in the Williamson ether synthesis. unacademy.com
Green Chemistry and Sustainable Synthetic Approaches for this compound
The development of environmentally benign chemical processes is a paramount goal in modern organic synthesis. For a molecule such as this compound, traditional synthetic routes often rely on methods that are effective but may involve hazardous reagents, harsh reaction conditions, or the generation of significant waste. The principles of green chemistry aim to mitigate these issues by designing syntheses that are safer, more efficient, and have a reduced environmental footprint. This section explores potential sustainable methodologies for the synthesis of this compound, focusing on greener reagents, alternative reaction media, and catalytic strategies.
Traditional synthesis of this compound typically involves the conversion of 2-propoxyethanol. One common approach is the reaction of 2-propoxyethanol with hydroiodic acid, a strong and corrosive acid. Another method involves reacting the alcohol with iodine and a phosphine (B1218219) reagent, such as triphenylphosphine, which generates stoichiometric amounts of triphenylphosphine oxide as a byproduct that can be difficult to separate from the product. publish.csiro.au While effective, these methods present challenges related to atom economy, reagent toxicity, and waste management.
In pursuit of more sustainable alternatives, several green chemistry strategies can be envisioned for the synthesis of this compound. These approaches prioritize the use of recyclable catalysts, non-toxic solvents, and high atom economy reactions.
Ionic Liquids as Recyclable Reaction Media
Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a wide range of chemical transformations due to their negligible vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgjchemlett.com For the synthesis of this compound, an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) could replace conventional volatile organic solvents like dichloromethane. organic-chemistry.org Research has shown that the iodination of alcohols using reagents like triphenylphosphine/iodine can be performed efficiently in ionic liquids, which can often be recovered and reused multiple times with consistent activity. researchgate.net Furthermore, ILs can facilitate the conversion of alcohols to alkyl iodides using milder reagents under ambient conditions, simplifying product isolation and minimizing waste. organic-chemistry.org
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful green chemistry tool that facilitates reactions between reagents present in different immiscible phases (e.g., aqueous and organic). researchgate.netwikipedia.org This technique is particularly well-suited for Williamson ether synthesis, a foundational method for preparing ethers. byjus.com A potential PTC-driven synthesis of this compound could involve the reaction of sodium propoxide (generated in an aqueous phase from propanol and a base like sodium hydroxide) with 1,2-diiodoethane (B146647) or 1-bromo-2-iodoethane (B1265497) in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt (e.g., tetrabutylammonium (B224687) bromide), transports the propoxide anion into the organic phase to react with the haloalkane. wikipedia.orgpitt.edu This approach avoids the need for expensive, anhydrous solvents and strong, hazardous bases like sodium hydride, which are often used in traditional Williamson synthesis. byjus.comcrdeepjournal.orgyoutube.com
Chemoenzymatic Synthesis
Biocatalysis offers an exceptionally green route for chemical synthesis, utilizing enzymes that operate under mild, aqueous conditions with high selectivity. nih.gov Vanadium-dependent haloperoxidases are enzymes capable of catalyzing the halogenation of various organic substrates. researchgate.net A chemoenzymatic strategy for this compound could involve the haloperoxidase-catalyzed iodination of a suitable precursor. For instance, the enzymatic formation of a halohydrin from an alkene, followed by etherification, is a known chemoenzymatic process for producing haloethers. researchgate.netdntb.gov.ua This methodology could be adapted to produce this compound under environmentally friendly conditions, significantly reducing the reliance on toxic reagents and organic solvents. acs.org
Eco-Friendly Iodinating Agents
The direct use of molecular iodine can be hazardous. semanticscholar.org Green approaches focus on generating the iodinating species in situ from safer, more stable precursors. A combination of potassium iodide (KI) with an oxidant like iodic acid (HIO3) or Oxone® can be used to generate iodine under mild conditions, avoiding the handling of corrosive and sublimable molecular iodine. semanticscholar.orgmdpi.com Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are effective, non-metallic oxidants. google.com While some, like IBX, have solubility and safety concerns, modified, water-soluble, and recyclable versions have been developed that can function in eco-friendly solvents, including water. google.comnsf.gov These systems could be applied to the conversion of 2-propoxyethanol to an intermediate that is then converted to the target iodoether, or for direct oxidative iodination pathways.
The following tables provide a comparative overview of traditional versus potential green synthetic routes and summarize key research findings that support these sustainable approaches.
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Traditional Method | Potential Green Method: Ionic Liquids | Potential Green Method: Phase-Transfer Catalysis (PTC) | Potential Green Method: Chemoenzymatic |
|---|---|---|---|---|
| Precursors | 2-Propoxyethanol, HI or PPh₃/I₂ publish.csiro.au | 2-Propoxyethanol, NaI organic-chemistry.org | Propanol, 1,2-diiodoethane, NaOH researchgate.net | Propene, Iodine source, Propanol researchgate.netdntb.gov.ua |
| Solvent | Dichloromethane, THF publish.csiro.au | Recyclable Ionic Liquid (e.g., [bmim][BF₄]) organic-chemistry.org | Biphasic (Water/Organic) or Solvent-free researchgate.net | Water researchgate.net |
| Catalyst/Reagent | Stoichiometric PPh₃, strong acid (HI) publish.csiro.au | Recyclable IL, mild acid organic-chemistry.org | Recyclable PTC (e.g., TBAB) wikipedia.orgpitt.edu | Recyclable Haloperoxidase enzyme researchgate.net |
| Conditions | Room temp. to reflux publish.csiro.au | Room Temperature organic-chemistry.org | Mild (e.g., 50-100 °C) byjus.com | Mild, aqueous (e.g., Room Temp, neutral pH) researchgate.net |
| Byproducts | Triphenylphosphine oxide, acid waste publish.csiro.au | Minimal, recyclable components organic-chemistry.org | NaCl, recyclable catalyst researchgate.net | Water researchgate.net |
| Green Advantage | Low | High recyclability, low volatility organic-chemistry.org | Avoids strong bases and anhydrous conditions, high efficiency crdeepjournal.org | High selectivity, biodegradable catalyst, aqueous media nih.gov |
Table 2: Research Findings on Analogous Green Synthetic Reactions
| Reaction Type | Reagents & Conditions | Findings & Relevance |
|---|---|---|
| Iodination in Ionic Liquid | Alcohols, NaI, Brønsted acidic IL, Room Temp researchgate.net | Efficient and selective iodination of alcohols. The ionic liquid was recycled with consistent activity, demonstrating a viable green alternative to volatile organic solvents for converting 2-propoxyethanol. researchgate.net |
| Ether Synthesis via PTC | 4-Nitrophenol, dibromoethane, aq. NaOH, Toluene, PTC researchgate.net | PTC enables high-yield ether synthesis in a biphasic system, avoiding hazardous reagents like sodium hydride. This model supports a PTC route to this compound. researchgate.net |
| Chemoenzymatic Haloetherification | Alkenes, Alcohols, Vanadium haloperoxidase, H₂O₂ researchgate.netdntb.gov.ua | A chemoenzymatic system successfully synthesized a range of haloethers in an aqueous medium, showcasing a potential biocatalytic route for this compound. researchgate.netdntb.gov.ua |
| In-situ Iodine Generation | Aromatic amines, HIO₃/KI, Dichloromethane, Room Temp semanticscholar.org | Rapid and high-yield iodination by generating molecular iodine in situ, avoiding the use of corrosive I₂. This principle can be applied to the iodination of alcohol precursors. semanticscholar.org |
| Oxidation with Recyclable HVI | Alcohols, Polymer-supported iodoarene catalyst, Oxone®, aq. buffer nsf.gov | Recyclable hypervalent iodine (HVI) reagents effectively oxidize alcohols under green conditions. This suggests a pathway for activating 2-propoxyethanol for subsequent iodination. nsf.gov |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Iodo 2 Propoxy Ethane
Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution reactions involve the replacement of the iodine atom by a nucleophile. embibe.com These reactions are fundamental to the synthetic utility of 1-iodo-2-propoxy-ethane. The primary mechanisms governing these transformations are the SN1 and SN2 pathways.
SN1 and SN2 Pathways in the Reactivity of the Iodo Group
The reactivity of this compound in nucleophilic substitution reactions can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the reaction conditions. byjus.com
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. chemicalnote.commasterorganicchemistry.com This mechanism is favored for primary alkyl halides like this compound due to the lower steric hindrance around the reaction center. byjus.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. byjus.commasterorganicchemistry.com
The SN1 reaction , in contrast, is a two-step process. libretexts.org The first and rate-determining step involves the spontaneous dissociation of the carbon-iodine bond to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org While primary carbocations are generally unstable, rendering the SN1 pathway less likely for this compound under typical conditions, certain conditions like the use of a polar protic solvent can stabilize the carbocation intermediate and favor this mechanism. quora.comsaskoer.ca
The iodo group is an excellent leaving group, which enhances the reactivity of the compound in both SN1 and SN2 reactions compared to its bromo or chloro analogs due to the weaker carbon-iodine bond.
Stereochemical Outcomes of Nucleophilic Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the operative mechanism.
In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.commasterorganicchemistry.com This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the starting material is a single enantiomer, the product will be the inverted enantiomer.
An SN1 reaction , proceeding through a planar carbocation intermediate, allows the nucleophile to attack from either face of the plane with roughly equal probability. libretexts.org This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers (retention and inversion of configuration). chemicalnote.comlibretexts.org
Elimination Reactions Forming Alkenes
In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions, often competing with substitution, involve the removal of the iodo group and a proton from an adjacent carbon atom. ulethbridge.ca
E1 and E2 Mechanistic Divergence
Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). scribd.com
The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen at the same time the C-I bond breaks and the π-bond forms. libretexts.orgiitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, bulky bases. dokumen.pub
The E1 mechanism is a two-step process that begins with the formation of a carbocation, identical to the first step of an SN1 reaction. masterorganicchemistry.comiitk.ac.in In the second step, a weak base removes a β-hydrogen to form the alkene. youtube.com The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com This mechanism is favored by weak bases and conditions that promote carbocation formation. scribd.comdokumen.pub
Regioselectivity and Stereoselectivity in Elimination Processes
Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. According to Zaitsev's rule , when multiple alkene products can be formed, the major product is typically the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org This rule generally applies to both E1 and E2 reactions. scribd.commasterorganicchemistry.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In E2 reactions, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group. iitk.ac.inyoutube.com This specific geometric requirement in the transition state often leads to the formation of the more stable trans (E) alkene as the major product. iitk.ac.inchemistrysteps.com E1 reactions, proceeding through a carbocation, are generally less stereoselective but also tend to favor the formation of the more stable trans alkene.
Oxidation and Reduction Chemistry
Oxidative Transformations of this compound
The oxidation of this compound can lead to a variety of products, with the specific outcome heavily dependent on the oxidizing agent employed. The presence of both an ether linkage and a carbon-iodine bond provides multiple sites for oxidative reactions.
Ethers, in general, are susceptible to oxidation at the carbon atom adjacent to the ether oxygen. This process can be particularly hazardous as it may form unstable and explosive peroxides, especially upon exposure to air and light over prolonged periods. otago.ac.nz Compounds like this compound, which contains an ether group, are classified as potential peroxide formers. cornell.eduutexas.eduvumc.org The mechanism involves a free radical reaction with molecular oxygen. vumc.org It is crucial to test for the presence of peroxides before processes like distillation, which can concentrate these explosive compounds. otago.ac.nzuwyo.edu
Strong oxidizing agents, such as potassium permanganate, can cleave the ether bond or oxidize the alkyl chain. The specific products of such a reaction with this compound are not detailed in the available literature, but analogies with similar ethers suggest potential products could include carboxylic acids and ketones resulting from the breakdown of the propoxy and ethoxy groups.
Reductive Conversion of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in this compound is the most reactive site for reduction due to its relatively low bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds. Reduction of the C-I bond typically yields the corresponding alkane, 2-propoxyethane.
Several methods can achieve this transformation:
Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a palladium (Pd) catalyst is a common method for the reduction of alkyl halides to alkanes.
Hydride Reagents: Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), are effective for the direct conversion of alkyl halides to alkanes. libretexts.org
Radical Reductions: Radical reactions can also be employed. For instance, systems like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) in water can generate alkyl radicals from alkyl halides, which then abstract a hydrogen atom to form the alkane. conicet.gov.ar
The general reaction for the reduction is: CH₃CH₂OCH₂CH₂I + 2[H] → CH₃CH₂OCH₂CH₃ + HI
Organometallic Reactivity and Carbon-Metal Bond Formation
The C-I bond in this compound facilitates the formation of highly useful organometallic reagents. This process inverts the polarity of the functional carbon atom from an electrophilic center in the alkyl iodide to a highly nucleophilic, carbanionic center in the organometallic compound. msu.edueolss.net
Formation of Grignard Reagents and Alkyl Lithium Reagents
Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent, (2-propoxyethyl)magnesium iodide. libretexts.orgsigmaaldrich.comchemguide.co.uk The ether solvent is essential as it coordinates with and stabilizes the magnesium center. libretexts.org The reaction occurs on the surface of the magnesium metal. masterorganicchemistry.com
Reaction: CH₃CH₂OCH₂CH₂I + Mg → CH₃CH₂OCH₂CH₂MgI
Alkyl Lithium Reagents: Similarly, reaction with lithium metal, typically as a powder, yields the corresponding alkyl lithium reagent, (2-propoxyethyl)lithium. msu.edumasterorganicchemistry.com Two equivalents of lithium are required for this transformation. masterorganicchemistry.com
Reaction: CH₃CH₂OCH₂CH₂I + 2Li → CH₃CH₂OCH₂CH₂Li + LiI
These organometallic reagents are powerful bases and nucleophiles, reacting readily with electrophiles and acidic compounds like water, alcohols, and carboxylic acids. sigmaaldrich.commasterorganicchemistry.comsigmaaldrich.com
Halide Reactivity Trends in Organometallic Compound Formation (I > Br > Cl)
The ease with which an alkyl halide forms an organometallic reagent is directly related to the identity of the halogen. The reactivity trend follows the order:
I > Br > Cl > F
This trend is explained by the carbon-halogen bond strength. The C-I bond is the longest and weakest, making it the easiest to break and thus the most reactive. alfa-chemistry.com Conversely, the C-F bond is the shortest and strongest, rendering fluoroalkanes generally unreactive for this purpose. libretexts.orgalfa-chemistry.com Consequently, alkyl iodides like this compound are excellent substrates for the synthesis of Grignard and organolithium reagents. libretexts.orgmsu.edu
Table 1: General Reactivity Trends of Alkyl Halides in Organometallic Formation
| Alkyl Halide (R-X) | Bond Dissociation Energy (kJ/mol, approx.) | Reactivity |
|---|---|---|
| R-F | ~480 | Least Reactive |
| R-Cl | ~340 | Moderately Reactive |
| R-Br | ~285 | Reactive |
| R-I | ~210 | Most Reactive |
Comparative Reactivity Studies of Alkyl Iodides
Alkyl iodides are highly valued in organic synthesis due to the reactivity of the C-I bond. They are excellent substrates in nucleophilic substitution reactions because iodide is an excellent leaving group. They also feature prominently in various coupling and carbonylation reactions, often catalyzed by transition metals like palladium. acs.orgnih.gov
The reactivity of alkyl iodides can be influenced by the structure of the alkyl group. For instance, in carbonylation reactions, the rate of reaction can depend on whether the iodide is primary, secondary, or tertiary, due to differences in the stability of the resulting alkyl radical intermediates. acs.org Primary alkyl iodides, like this compound, are generally less sterically hindered, which can be advantageous in some reactions. However, they may react more slowly in processes that favor the formation of more stable secondary or tertiary radical or cationic intermediates. acs.orglabster.com
In the formation of organometallic compounds, primary, secondary, and tertiary alkyl iodides all react effectively. msu.edu However, the utility of the resulting reagent can be limited if other incompatible functional groups, such as acidic protons from alcohols or carboxylic acids, are present in the molecule. msu.edu The ether linkage in this compound is generally stable under the conditions used to form Grignard and alkyl lithium reagents, making it a viable precursor for these important synthetic intermediates.
Influence of Carbon-Halogen Bond Strength on Reactivity
The chemical reactivity of haloalkanes is significantly influenced by the strength of the carbon-halogen (C-X) bond. For a reaction to occur, this bond must be broken. libretexts.orgchemguide.co.uk The energy required to break this bond, known as bond energy, directly impacts the reaction rate. A weaker bond requires less energy to break, leading to a more reactive compound. crunchchemistry.co.uksavemyexams.com
In the series of haloalkanes, the bond strength decreases as you move down the halogen group from fluorine to iodine. The carbon-iodine bond is the weakest among the carbon-halogen bonds. tutorchase.comsavemyexams.com This is due to the increasing size of the halogen atom and the resulting less effective overlap between the carbon and halogen orbitals. Consequently, iodoalkanes like this compound are the most reactive class of haloalkanes in reactions such as nucleophilic substitution. libretexts.orgmsu.edu The trend in bond strength and its effect on reactivity is a more dominant factor than the polarity of the C-X bond. crunchchemistry.co.uk While the C-F bond is the most polar, fluoroalkanes are the least reactive due to the exceptional strength of the C-F bond. tutorchase.comlibretexts.org
| Bond | Bond Energy (kJ/mol) | Reactivity Trend |
|---|---|---|
| C-F | 467 | Least Reactive |
| C-Cl | 346 | Increasing Reactivity |
| C-Br | 290 | |
| C-I | 228 |
Data sourced from Cambridge (CIE) A Level Chemistry Revision Note. savemyexams.com
The low bond energy of the C-I bond in this compound means that less energy is needed for the bond to break during a chemical reaction, making it highly susceptible to nucleophilic attack and substitution. savemyexams.com
Role of Halide Anion Stability as a Leaving Group
In nucleophilic substitution and elimination reactions, the halogen atom departs as a halide ion, referred to as the leaving group. rammohancollege.ac.inlibretexts.org The efficiency of these reactions is critically dependent on the ability of the leaving group to depart and its stability once it has left the substrate. ntu.edu.sg A good leaving group is one that is a weak base and can stabilize the negative charge it carries after heterolytic bond cleavage. rammohancollege.ac.inntu.edu.sg
The stability of halide anions increases down the group in the periodic table. Iodide (I⁻) is the largest and least basic of the common halide ions, making it the most stable and therefore the best leaving group among the halogens. rammohancollege.ac.inlibretexts.org This stability can be estimated by considering the pKa values of their corresponding hydrohalic acids (HX). Strong acids have weak conjugate bases; since hydroiodic acid (HI) is the strongest hydrohalic acid, its conjugate base, the iodide ion, is the weakest base and the most stable leaving group. ntu.edu.sg
This trend directly correlates with reaction rates in nucleophilic substitution. For a given alkyl group, the rate of substitution increases in the order: R-Cl < R-Br < R-I. msu.edu Therefore, the iodo group in this compound is an excellent leaving group, facilitating rapid substitution reactions. libretexts.org
| Halide Ion | Corresponding Acid | Approximate pKa of Acid | Leaving Group Ability |
|---|---|---|---|
| F⁻ | HF | 3.2 | Poor |
| Cl⁻ | HCl | -7 | Good |
| Br⁻ | HBr | -9 | Very Good |
| I⁻ | HI | -10 | Excellent |
The stability of the halide anion as a leaving group is inversely related to its basicity. rammohancollege.ac.inntu.edu.sglibretexts.org
Effect of Alkyl Moiety Structure on Reaction Rates
The structure of the alkyl group (the alkyl moiety) in a haloalkane plays a crucial role in determining the reaction mechanism and rate. msu.edulibretexts.org Factors such as steric hindrance and the classification of the alkyl halide (primary, secondary, or tertiary) are determinative. ncert.nic.inbyjus.com
This compound is a primary (1°) alkyl halide because the carbon atom bonded to the iodine is attached to only one other alkyl group. libretexts.org Primary alkyl halides are most likely to undergo nucleophilic substitution via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. crunchchemistry.co.ukbyjus.com This mechanism involves a single step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). ncert.nic.inpearson.com
The rate of Sₙ2 reactions is highly sensitive to steric hindrance. Bulky substituents on or near the carbon atom undergoing attack can block the approach of the nucleophile, dramatically slowing down the reaction. ncert.nic.inbyjus.com The reactivity for Sₙ2 reactions generally follows the order: methyl > primary (1°) > secondary (2°). msu.edu Tertiary (3°) halides are essentially unreactive via the Sₙ2 mechanism due to severe steric hindrance. msu.edu
In this compound, the alkyl moiety is CH₃CH₂CH₂OCH₂CH₂-. While the carbon atom bearing the iodine is primary, the presence of the propoxy group at the beta-position introduces some steric bulk. Alkyl substitution at the beta-carbon is known to decrease the rate of Sₙ2 substitution. msu.edu For instance, neopentyl bromide, a primary bromide with significant β-substitution, reacts very slowly. msu.edu Therefore, while this compound is expected to be reactive due to the C-I bond, its reaction rate in Sₙ2 reactions may be slower than simpler primary iodoalkanes like iodoethane (B44018) due to the steric influence of the propoxy group.
| Alkyl Halide Type | Relative Sₙ2 Rate | Primary Mechanism | Reason |
|---|---|---|---|
| Methyl (CH₃-X) | Fastest | Sₙ2 | Minimal steric hindrance. ncert.nic.in |
| Primary (RCH₂-X) | Fast | Sₙ2 | Little steric hindrance. msu.edu |
| Secondary (R₂CH-X) | Slow | Sₙ2/E2, Sₙ1/E1 | Increased steric hindrance; carbocation stability allows other pathways. msu.edumsu.edu |
| Tertiary (R₃C-X) | Very Slow / No Reaction | Sₙ1/E1 | Severe steric hindrance prevents Sₙ2; stable carbocation favors Sₙ1. msu.edubyjus.com |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Analytical Characterization of 1 Iodo 2 Propoxy Ethane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Iodo-2-propoxy-ethane, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbons, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Ether and Iodoalkane Protons
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronegativity of the adjacent oxygen and iodine atoms. Protons closer to these electronegative atoms are deshielded and thus appear at a lower field (higher ppm values). oregonstate.edu
The expected chemical shifts are as follows:
Protons on the carbon adjacent to the iodine atom (I-CH₂): These protons are expected to resonate in the range of 3.1-3.3 ppm. pdx.edu
Protons on the carbon adjacent to the ether oxygen (O-CH₂): These protons typically appear between 3.3 and 3.9 ppm. pdx.edu The methylene (B1212753) protons of the propoxy group will also fall within this region.
Other alkyl protons: The remaining protons of the propoxy group will appear at higher fields (lower ppm values).
A detailed breakdown of the expected proton signals is presented in the table below.
| Proton Assignment | Expected Chemical Shift (ppm) |
| I-CH₂- | 3.1 - 3.3 |
| -O-CH₂-CH₂-I | 3.4 - 3.7 |
| CH₃-CH₂-CH₂-O- | 3.3 - 3.9 |
| CH₃-CH₂-CH₂-O- | 1.5 - 1.8 |
| CH₃-CH₂-CH₂-O- | 0.8 - 1.0 |
Note: The exact chemical shifts can be influenced by the solvent and the specific conformation of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis for Ether and Iodine-Adjacent Carbons
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Similar to ¹H NMR, the chemical shifts of the carbon atoms are affected by the electronegativity of the neighboring atoms.
Carbon adjacent to iodine (C-I): This carbon is expected to appear in the range of 10-20 ppm.
Carbon adjacent to the ether oxygen (C-O): These carbons typically resonate between 60 and 70 ppm. scribd.comwisc.edu
The following table summarizes the anticipated ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| I-CH₂- | 10 - 20 |
| -O-CH₂-CH₂-I | 60 - 70 |
| CH₃-CH₂-CH₂-O- | 60 - 70 |
| CH₃-CH₂-CH₂-O- | 20 - 30 |
| CH₃-CH₂-CH₂-O- | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Spectral Resolution
When one-dimensional NMR spectra become crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable for resolving complex spectral data. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. science.gov For this compound, COSY would show correlations between the protons of the I-CH₂-CH₂-O fragment and within the propoxy group, confirming the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. youtube.com An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon, providing unambiguous assignments for both ¹H and ¹³C spectra. mdpi.com This is particularly useful for distinguishing between the different methylene groups in the molecule. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. savemyexams.com
Characteristic Absorption Bands for Carbon-Oxygen-Carbon (C-O-C) Ether Linkage
The ether linkage in this compound gives rise to a strong, characteristic absorption band in the IR spectrum. acs.org The C-O-C stretching vibration is typically observed in the region of 1000-1300 cm⁻¹. usc.edu More specifically, for an aliphatic ether, a strong band due to the asymmetric C-O-C stretch is expected between 1150 and 1070 cm⁻¹. acs.orgspectroscopyonline.com
Detection of Carbon-Iodine (C-I) Bond Vibrations
The presence of the carbon-iodine bond can also be confirmed by IR spectroscopy. The C-I stretching vibration absorbs in the fingerprint region of the spectrum. Due to the heavier mass of the iodine atom, this vibration occurs at a lower frequency compared to other carbon-halogen bonds. rsc.org The characteristic absorption for the C-I bond is expected to be in the range of 490-620 cm⁻¹. savemyexams.com
The table below summarizes the key IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-O-C | Asymmetric Stretch | 1070 - 1150 | Strong |
| C-I | Stretch | 490 - 620 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purification of this compound from starting materials, byproducts, and solvents. The choice of method depends on the volatility and polarity of the compound.
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. For halogenated ethers, GC analysis provides high-resolution separation, making it suitable for identifying and quantifying impurities. usgs.gov
The selection of the GC column and temperature program is critical for achieving optimal separation. A typical method would involve a non-polar or medium-polarity capillary column. The oven temperature can be programmed to ramp from a lower to a higher temperature to ensure the efficient elution of all components. mdpi.com For instance, a temperature program might start at 60°C and increase to 300°C to separate a range of halogenated compounds. mdpi.com
Table 1: Illustrative Gas Chromatography (GC) Parameters for Halogenated Compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | Capillary column (e.g., FactorFourTM VF-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250-275°C mdpi.comkit.edu |
| Oven Program | Initial temp. 60-95°C, ramp to 200-325°C mdpi.comkit.edu |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
This table presents a general set of parameters often used for the analysis of halogenated organic compounds and should be optimized for the specific analysis of this compound.
For the purification of this compound on a preparative scale, column chromatography is a widely used and effective technique. This method separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel, while a liquid mobile phase flows through the column. acs.orggoogle.com.qa
The choice of eluent (mobile phase) is crucial for successful separation. A common strategy involves using a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate (B1210297). acs.orggoogle.com.qa The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired, slightly more polar, this compound. For example, a gradient of hexane/ethyl acetate from 99:1 to 97:3 has been used to purify similar compounds. acs.org The progress of the separation is monitored by techniques like thin-layer chromatography (TLC).
Table 2: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 99:1 to 90:10) acs.orggoogle.com.qa |
| Elution Technique | Gradient or Isocratic |
| Monitoring | Thin-Layer Chromatography (TLC) |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Comparison
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. physicsandmathstutor.com When coupled with gas chromatography (GC-MS), it provides a two-dimensional analysis, separating compounds before they enter the mass spectrometer for detection and fragmentation analysis. usgs.govscholaris.caresearchgate.net
In the mass spectrometer, molecules of this compound are ionized, typically by electron impact (EI), to form a molecular ion ([M]•+). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure.
For this compound (C5H11IO, molecular weight: 214.04 g/mol ), the weakest bond is the carbon-iodine (C-I) bond. studymind.co.uk Therefore, a prominent fragmentation pathway is the loss of the iodine atom (I•, mass 127), leading to the formation of a propyl-ethoxy cation ([CH3CH2OCH2CH2]+) with an m/z of 87. Another likely fragmentation is the cleavage of the C-O bond. The observation of an ion at m/z 127 corresponding to I+ is also possible. The molecular ion peak at m/z 214, if observed, would confirm the molecular weight of the compound. docbrown.info
Analysis of the fragmentation pattern of related iodoalkanes, such as 1-iodopropane, shows that the cleavage of the C-I bond is a dominant process, often resulting in the alkyl fragment being the base peak. docbrown.info Similarly, for ethane, fragmentation leads to a series of [C2Hx]+ ions. docbrown.info By comparing the observed fragmentation pattern of this compound with known spectra of similar structures, its identity can be confidently confirmed. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy. acs.orgresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 214 | Molecular Ion | [C5H11IO]+ |
| 127 | Iodine Cation | [I]+ |
| 87 | 2-propoxy-ethyl Cation | [CH3CH2CH2OCH2CH2]+ |
| 71 | Propoxy Cation | [CH3CH2CH2O]+ |
| 57 | Propyl Cation | [CH3CH2CH2]+ |
This table is predictive and based on general fragmentation patterns of iodoalkanes and ethers. Actual experimental data is required for definitive structural confirmation.
Computational and Theoretical Investigations of 1 Iodo 2 Propoxy Ethane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-iodo-2-propoxy-ethane at the atomic level. These calculations provide a quantitative description of the molecule's electronic structure, geometry, and energy.
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. wikipedia.orgnih.gov DFT calculations focus on the electron density to determine the ground-state properties of a many-electron system. wikipedia.org This approach is known for its balance of accuracy and computational cost, making it a popular choice in computational chemistry. nih.gov
For this compound, DFT can be employed to analyze the nature of its chemical bonds, the distribution of electron density, and the energies of its molecular orbitals. The presence of a heavy atom like iodine and an electronegative oxygen atom in the ether linkage creates a complex electronic environment. DFT methods, particularly those incorporating relativistic effects for the iodine atom, can provide accurate descriptions of bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Predicted Value | Unit |
| Dipole Moment | 2.1 | Debye |
| HOMO Energy | -9.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using a specific DFT functional and basis set.
Ab Initio Methods for Geometric Optimization and Energetic Profiles
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can be used for the geometric optimization of this compound to find its most stable three-dimensional structure.
Geometric optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles that define its structure. Ab initio calculations can also be used to construct energetic profiles for various conformational changes, such as rotation around the C-C and C-O bonds. These profiles help in understanding the flexibility of the molecule and the energy barriers between different conformers.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.
Computational Elucidation of Nucleophilic Substitution Mechanisms
This compound is expected to undergo nucleophilic substitution reactions, where a nucleophile replaces the iodide ion. science-revision.co.uk The mechanism of this substitution can be either S({N})1 (substitution nucleophilic unimolecular) or S({N})2 (substitution nucleophilic bimolecular), depending on the structure of the haloalkane. science-revision.co.uk Since this compound is a primary iodoalkane, it is likely to favor the S(_{N})2 mechanism. ibchem.com
Computational modeling can be used to map out the potential energy surface for the S(_{N})2 reaction of this compound with various nucleophiles. rsc.org This involves calculating the energy of the system as the nucleophile approaches the electrophilic carbon atom and the iodide ion departs. The transition state for this reaction would be a five-coordinate carbon species, which can be located and characterized using computational methods. science-revision.co.uk The activation energy for the reaction can then be determined, providing a quantitative measure of the reaction rate.
Table 2: Calculated Activation Energies for S(_{N})2 Reactions of this compound
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
| OH⁻ | Water | 22.5 |
| CN⁻ | DMSO | 18.2 |
| NH₃ | Methanol | 25.1 |
Note: These are hypothetical values for illustrative purposes and would vary with the computational method and solvent model used.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational methods are also valuable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. acs.orgacs.org While the primary carbon bearing the iodine atom is the most likely site for nucleophilic attack, computational models can confirm this by comparing the activation energies for attack at different positions.
In cases where the molecule has stereocenters, computational analysis can predict which stereoisomer is preferentially formed. For reactions involving this compound, if a chiral nucleophile is used or if the reaction creates a new stereocenter, computational modeling can help in understanding the factors that control the stereochemical outcome. This often involves analyzing the steric and electronic interactions in the transition states leading to different stereoisomers. wuxiapptec.com
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape and intermolecular interactions of this compound are crucial for its physical properties and chemical behavior. Conformational analysis explores the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com
For this compound, rotation around the C-C and C-O bonds can lead to various conformers, such as staggered and eclipsed forms. organicchemistrytutor.com The relative energies of these conformers can be calculated to determine the most stable conformations. drugdesign.org The presence of the bulky iodine atom and the propoxy group will lead to significant steric interactions that influence the conformational preferences. nobelprize.org The most stable conformer will be the one that minimizes these steric clashes. organicchemistrytutor.com
Computational studies can also model the intermolecular interactions between molecules of this compound or between it and solvent molecules. These interactions, which include van der Waals forces and dipole-dipole interactions, are important for understanding the bulk properties of the compound, such as its boiling point and solubility.
Table 3: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (I-C-C-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 4.5 |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations.
Theoretical Prediction of Spectroscopic Parameters for Structural Confirmation
In the structural elucidation of novel or commercially unavailable compounds like this compound, experimental spectroscopic data is paramount. However, the accuracy of spectral interpretation can be significantly enhanced by comparing experimental results with theoretically predicted parameters. Computational chemistry provides powerful tools to forecast the spectroscopic characteristics of a molecule, offering a valuable method for confirming its proposed structure. The primary methods employed for these predictions are rooted in Density Functional Theory (DFT) for both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The theoretical prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach, often paired with a DFT functional such as B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.net To obtain the chemical shifts (δ), the calculated shielding values (σ) are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory (δ = σ_ref - σ_calc). The choice of basis set, which describes the atomic orbitals, is also crucial for accuracy, with Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets being common choices. researchgate.net
For vibrational spectroscopy, theoretical IR spectra are predicted by calculating the harmonic vibrational frequencies and their corresponding intensities. DFT calculations can determine the second derivatives of the energy with respect to atomic displacements, which provides the frequencies of the normal modes of vibration. The intensities are derived from the changes in the molecular dipole moment during these vibrations. nih.gov While calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and incomplete treatment of electron correlation, they can be corrected using empirical scaling factors to yield remarkably accurate predictions. nih.gov These theoretical spectra help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as stretching or bending of particular bonds.
For this compound, computational models would predict the chemical shifts for its unique set of protons and carbons. The protons on the carbon adjacent to the iodine atom are expected to be significantly deshielded compared to those in a simple alkane, while the protons of the propoxy group would show characteristic shifts influenced by the electronegative ether oxygen. Similarly, the ¹³C NMR spectrum would be predicted, with the carbon atom bonded to iodine showing a very low chemical shift, a hallmark of iodoalkanes.
The following tables represent illustrative examples of theoretically predicted spectroscopic data for this compound, based on established computational methods and typical values for similar functional groups.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ICH₂- | 3.25 | Triplet |
| -OCH₂- (ethane) | 3.70 | Triplet |
| -OCH₂- (propane) | 3.55 | Triplet |
| -CH₂- (propane) | 1.65 | Sextet |
| -CH₃ | 0.95 | Triplet |
| Note: These are representative values. Actual predicted shifts may vary based on the specific computational method (functional/basis set) and solvent model used. |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| ICH₂- | 5.0 |
| -OCH₂- (ethane) | 71.5 |
| -OCH₂- (propane) | 73.0 |
| -CH₂- (propane) | 22.5 |
| -CH₃ | 10.5 |
| Note: These are representative values. The carbon attached to iodine typically appears at a very high field (low ppm value). |
Predicted Principal IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C-H Stretch (sp³) | 2960-2850 | Stretching of methyl and methylene (B1212753) groups |
| C-O-C Stretch | 1150-1085 | Asymmetric stretching of the ether linkage |
| C-I Stretch | 600-500 | Stretching of the carbon-iodine bond |
| Note: These values represent the fundamental vibrational modes expected for the key functional groups in the molecule. |
By generating such theoretical data, researchers can gain confidence in the assignment of experimental spectra. For instance, if an experimental ¹³C NMR spectrum of a synthetic product shows a peak around 5 ppm, it strongly supports the presence of the C-I bond in this compound. Similarly, the observation of a strong absorption band around 550 cm⁻¹ in the IR spectrum would corroborate the identity of the compound. Thus, computational predictions serve as a powerful complementary tool for the unambiguous structural confirmation of this compound.
Applications of 1 Iodo 2 Propoxy Ethane in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Functionalized Molecules
The primary role of 1-iodo-2-propoxy-ethane in organic synthesis stems from its utility as a synthetic intermediate. The presence of a terminal iodide allows for the facile introduction of the 2-propoxyethyl moiety into a wide array of organic frameworks. This is particularly significant in the synthesis of functionalized molecules where this ether-containing side chain can impart specific physicochemical properties, such as increased lipophilicity or conformational flexibility. The carbon-iodine bond is susceptible to cleavage by a variety of nucleophiles, leading to the formation of diverse classes of compounds, including ethers, alcohols, and more complex carbon skeletons through coupling reactions.
Strategies for Carbon-Heteroatom Bond Formation
The polarity and lability of the C-I bond in this compound are central to its application in forming new bonds between carbon and heteroatoms. Nucleophilic substitution reactions are the most common strategies employed for this purpose.
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers. acs.org This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile and displaces a halide from an organohalide. saylor.org this compound is an ideal substrate for this reaction because primary alkyl halides are most effective for S\textsubscript{N}2 reactions, minimizing competing elimination reactions that can occur with secondary or tertiary halides. chempedia.inforsc.org
In a typical Williamson ether synthesis involving this compound, an alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon atom of this compound, displacing the iodide ion and forming a new ether linkage. nih.gov
Reaction Scheme:
Step 1: Alkoxide Formation: R-OH + NaH → R-O⁻Na⁺ + H₂
Step 2: Nucleophilic Attack: R-O⁻Na⁺ + I-CH₂CH₂-O-CH₂CH₂CH₃ → R-O-CH₂CH₂-O-CH₂CH₂CH₃ + NaI
This strategy allows for the synthesis of a diverse range of di-ethers with varied functional groups, depending on the choice of the starting alcohol.
Table 1: Examples of Ethers Synthesized from this compound via Williamson Ether Synthesis
| Alkoxide Reactant (R-O⁻) | Product Ether |
| Sodium methoxide (B1231860) (CH₃O⁻Na⁺) | 1-Methoxy-2-propoxy-ethane |
| Sodium ethoxide (CH₃CH₂O⁻Na⁺) | 1-Ethoxy-2-propoxy-ethane |
| Sodium phenoxide (C₆H₅O⁻Na⁺) | 1-Phenoxy-2-propoxy-ethane |
This compound can be readily converted to its corresponding alcohol, 2-propoxy-ethanol, through a nucleophilic substitution reaction with a hydroxide (B78521) source, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). thieme-connect.de This reaction, typically conducted by heating the halogenoalkane under reflux with an aqueous solution of the hydroxide, also follows an S\textsubscript{N}2 mechanism. researchgate.net The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the iodine and displacing the iodide ion. nih.gov
The use of a mixed solvent system, commonly ethanol (B145695) and water, is often employed to ensure the miscibility of the organic halide and the aqueous hydroxide solution, thereby facilitating the reaction. thieme-connect.de
General Reaction: I-CH₂CH₂-O-CH₂CH₂CH₃ + OH⁻ → HO-CH₂CH₂-O-CH₂CH₂CH₃ + I⁻
This transformation is a fundamental step in organic synthesis, allowing for the conversion of an alkyl halide into an alcohol, which can then undergo a wide range of further functionalization reactions.
Specialized Synthetic Applications
Use in Intramolecular 1,3-Cyclizations
Intramolecular 1,3-cyclization reactions are a key strategy for the construction of three-membered rings. These reactions can be initiated by a variety of methods, including the displacement of a leaving group by a nucleophile located two carbons away. The presence of the iodo group in this compound suggests its potential utility in such transformations.
However, a diligent review of the available chemical literature does not provide any instances of this compound being utilized in intramolecular 1,3-cyclization reactions. The specific electronic and steric effects of the 2-propoxy group in this context have not been explored in published research. As a result, there are no detailed research findings or corresponding data to report for this specific application.
Transformations Involving Geminal Diiodide Moieties
Geminal diiodides are organic compounds containing two iodine atoms attached to the same carbon atom. They are versatile synthetic intermediates that can undergo a range of transformations, including conversion to carbenoids, participation in coupling reactions, and reduction to methylene (B1212753) groups.
The structure of this compound, having only a single iodine atom, means that it does not fall into the category of geminal diiodides. Therefore, a discussion of transformations involving geminal diiodide moieties is not directly applicable to the chemistry of this compound. There is no evidence of this compound being used to generate or being derived from geminal diiodide intermediates in the published literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Iodo-2-propoxy-ethane, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, such as reacting 2-propoxy-ethanol with hydroiodic acid under controlled conditions. Purity can be assessed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, compare spectroscopic data (e.g., H NMR, C NMR) with computational predictions or analogs like 1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1) . Note that incomplete purification may lead to side products, necessitating iterative solvent extraction or column chromatography.
Q. How can researchers determine the physical properties (e.g., density, boiling point) of this compound when literature data are unavailable?
- Methodological Answer : Experimental determination via differential scanning calorimetry (DSC) for melting points and dynamic distillation setups for boiling points is recommended. For density, pycnometry provides reliable results. Cross-validate with computational tools like COSMOtherm for approximations. The absence of reported data in databases (e.g., NIST) for similar ethers underscores the need for rigorous experimental replication and error analysis.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Identify ether (-O-) and iodoalkane (-I) groups via H NMR (δ 3.4–3.7 ppm for ether protons) and C NMR (δ 60–70 ppm for ether carbons, δ 10–20 ppm for iodine-adjacent carbons).
- IR : Look for C-O-C stretching (~1100 cm) and C-I bonds (~500 cm).
- Mass Spectrometry : Confirm molecular weight (230.044 g/mol) using high-resolution MS . Compare with structural analogs like 1-Ethoxy-2-(2-methoxyethoxy)ethane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability of this compound under varying conditions?
- Methodological Answer : Perform controlled stability studies (e.g., thermal gravimetric analysis, TGA) to assess decomposition thresholds. For reactivity discrepancies, replicate experiments under inert atmospheres (e.g., argon) to isolate environmental variables. Use kinetic modeling to compare observed vs. theoretical reaction rates. Cross-reference with methodologies in coordination polymer studies, where ligand stability under metalation conditions is critical . Contradictions may arise from impurities or solvent effects, requiring systematic error tracking .
Q. What strategies are recommended for designing experiments to study the compound’s role in coordination polymers or supramolecular assemblies?
- Methodological Answer : Leverage its ether-oxygen and iodine moieties as potential donor sites for metal coordination (e.g., Zn(II), Co(II)). Use single-crystal X-ray diffraction to confirm binding modes. Optimize solvent systems (e.g., DMF/water mixtures) for crystallization. Reference analogous studies on 2-iodoterephthalic acid-based polymers, where ligand geometry dictates network topology . Include control experiments with iodine-free analogs to isolate electronic effects.
Q. How should researchers address incomplete or ambiguous data in mechanistic studies involving this compound?
- Methodological Answer : Employ isotopic labeling (e.g., O in ether groups) to track reaction pathways. Use computational chemistry (DFT calculations) to model transition states and intermediates. For ambiguous spectral data, apply 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Document raw data and preprocessing steps transparently, adhering to guidelines for avoiding redundancy in data presentation .
Data Reporting & Analysis
Q. What are best practices for presenting and analyzing spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Spectra : Annotate peaks with proposed assignments and include baselines in supplementary materials.
- Crystallography : Report unit cell parameters, space group, and R-factors. Use software like Mercury for visualization.
- Tables : Summarize key physical properties (e.g., molecular weight: 230.044 g/mol ) and compare with structurally similar compounds (e.g., 1-Ethoxy-2-(2-methoxyethoxy)ethane ). Avoid duplicating data in figures and text; instead, use cross-references .
Q. How can researchers ensure statistical significance in studies involving synthetic yield optimization?
- Methodological Answer : Use design of experiments (DoE) approaches, such as factorial designs, to test multiple variables (temperature, stoichiometry). Apply ANOVA to identify significant factors. For reproducibility, report mean yields with standard deviations across ≥3 independent trials. Reference methodologies from social science research, where sample size and bias mitigation are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
